Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Overview
Description
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClNO. It is a derivative of furo[3,4-c]pyrrole and is characterized by its unique fused ring structure.
Mechanism of Action
Target of Action
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride primarily targets Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
This compound interacts with its target, PARP, by inhibiting its activity . The inhibition of PARP leads to the accumulation of DNA damage in cancer cells, resulting in cell death.
Biochemical Pathways
The compound affects the DNA repair pathway . By inhibiting PARP, it prevents the repair of DNA damage in cancer cells . This leads to the accumulation of DNA damage, which eventually triggers programmed cell death or apoptosis.
Result of Action
The inhibition of PARP by this compound leads to the accumulation of DNA damage in cancer cells . This results in the selective inhibition of the proliferation of certain cancer cells, such as A549, HeLa, and HepG2 cells .
Biochemical Analysis
Biochemical Properties
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly ADP ribose polymerase (PARP), a protein involved in DNA repair . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in oxidative stress response and apoptosis . This compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like PARP, inhibiting their activity and thereby affecting DNA repair processes . Additionally, it can modulate the expression of genes involved in various cellular pathways, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects, such as cellular toxicity and organ damage, have been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with nuclear proteins and affects gene expression .
Preparation Methods
The synthesis of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a suitable amine with a dihydrofuran derivative, followed by cyclization and subsequent hydrochloride formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .
Scientific Research Applications
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Comparison with Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can be compared with other similar heterocyclic compounds, such as:
Hexahydro-1H-furo[3,4-c]pyrrole: The parent compound without the hydrochloride group.
4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: A derivative with additional oxo groups.
Hexahydro-1H-pyrrole: A simpler structure lacking the furan ring. The uniqueness of this compound lies in its fused ring structure and the presence of the hydrochloride group, which can influence its reactivity and solubility
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCBNXQNYXXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613563 | |
Record name | Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60889-33-0 | |
Record name | 1H-Furo[3,4-c]pyrrole, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60889-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1H-furo[3,4-c]pyrrole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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